molecular formula C64H86N4O4 B1460090 Porphyrin for YD 2-O-C8 dye CAS No. 1350927-85-3

Porphyrin for YD 2-O-C8 dye

Cat. No. B1460090
CAS RN: 1350927-85-3
M. Wt: 975.4 g/mol
InChI Key: RUAWZJBJEUWKAN-UHFFFAOYSA-N
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Description

Porphyrin YD2-o-C8-based dyes are used to sensitize room-temperature chemical-assembled ZnO aggregated anodes for use in dye-sensitized solar cells (DSSCs) . The proton in the carboxyl group of a porphyrin dye is replaced with tetrabuthyl ammonium (TBA +) to reduce the acidity of the YD2-o-C8 dye solution .


Synthesis Analysis

Porphyrin sensitizers for DSSCs have been developed due to their easy fabrication, low-cost production, and relatively high power conversion efficiency (PCE) . Two series of porphyrin sensitizers have been reengineered based on YD2-o-C8 by introducing different heterocycles into the acceptor part to form stronger acceptors .


Molecular Structure Analysis

The structural feature of YD2-o-C8 involves long alkoxyl chains in the ortho-positions of the meso-phenyls, which envelope the porphyrin ring to decrease the degree of dye aggregation and to block the approach of the electrolyte to the TiO2 surface .


Chemical Reactions Analysis

The stronger acceptor can result in a narrower HOMO–LUMO energy gap, an obvious red-shift, and stronger absorption in the long-wavelength region compared with YD2-o-C8 . The analyses of electron density difference plots suggest that all designed sensitizers possess longer electron transfer distance, larger fraction of electron exchange, and smaller overlap between the zones of density depletion and increment than those of YD2-o-C8 .


Physical And Chemical Properties Analysis

The electronic structures and optical properties of these sensitizers have been investigated using density functional theory and its time-dependent density functional theory version . The computational results suggest that the stronger acceptor can result in a narrower HOMO–LUMO energy gap, an obvious red-shift, and stronger absorption in the long-wavelength region compared with YD2-o-C8 .

Scientific Research Applications

Catalysis and Chemical Transformations

Porphyrins, specifically manganese porphyrins, are valuable for their effective catalytic performance in a wide range of reactions. These include C-H isocyanation, cycloaddition of CO2 with epoxides, epoxidation, oxygen reduction reaction, depolymerization reactions, oxidation of aromatic alcohols, selective oxidation of cycloalkenes/alkanes, aliphatic C-H chlorination, dehydrogenation of alcohols, dye degradation, and BSA nitration (Chaurasia et al., 2022).

Environmental Protection and CO2 Conversion

Porphyrins have been highlighted for their role in environmental protection, particularly in the development of materials for CO2 capture and conversion into value-added products. Their unique properties and robust structures, including the basic pyrrole structure containing a macrocyclic cavity and large aromatic rings, facilitate strong interactions with CO2, making them promising candidates for these applications (Kumar et al., 2015).

Photovoltaic Applications

Porphyrin-based dyes are extensively used as sensitizers in dye-sensitized solar cells (DSSCs), where they play a crucial role in the sensitization mechanism through spectral and electron injection properties. Theoretical and experimental studies focus on improving light-to-electrical energy conversion performance through structural modifications and tuning the HOMO-LUMO energy gap (Al Mogren et al., 2020).

Photocatalysis

Dye-sensitized photocatalytic applications, such as hydrogen evolution and CO2 reduction, benefit from porphyrins' ability to extend the absorption response region of semiconductors and enhance photogenerated electron and hole separation. Porphyrins, including metal-free organic dyes, phthalocyanines, and porphyrins themselves, are detailed for their potential to enhance photocatalysis efficiency (Zhang et al., 2019).

Medical Applications

Porphyrins find applications in medicine, particularly in photodynamic therapy (PDT) for cancer treatment. Their strong absorption and emission characteristics in the visible region and their high oxidation ability make them effective photosensitizers for singlet oxygen generation, crucial for PDT and photooxidation of toxic molecules (Jeong & Choi, 2016).

Mechanism of Action

Target of Action

The primary target of the Porphyrin for YD 2-O-C8 dye is to act as a sensitizer in dye-sensitized solar cells (DSSCs) . The role of the this compound is to absorb light and initiate the electron transfer process, which is fundamental to the operation of DSSCs .

Mode of Action

The this compound interacts with its targets by absorbing light and initiating electron transfer. The dye’s electronic structures and optical properties have been investigated using density functional theory and its time-dependent density functional theory version . The stronger acceptor can result in a narrower HOMO–LUMO energy gap, an obvious red-shift, and stronger absorption in the long-wavelength region compared with other sensitizers . This indicates an enhanced electron transfer ability from donor to acceptor groups .

Biochemical Pathways

The this compound affects the electron transfer pathway in DSSCs. The dye absorbs light, which excites electrons and initiates their transfer from the dye to the semiconductor . This process is crucial for the conversion of light energy into electrical energy in DSSCs .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of the this compound, we can discuss its behavior in the DSSC system. The dye exhibits good performance in terms of electron injection ability, the excited state lifetime, and the strength of the interaction between the dye and the TiO2 surface . These properties impact the dye’s effectiveness and efficiency in DSSCs .

Result of Action

The result of the this compound’s action is the generation of electrical energy in DSSCs. The dye’s ability to absorb light and initiate electron transfer leads to the production of an electric current . This is the fundamental mechanism by which DSSCs convert light energy into electrical energy .

Action Environment

The action of the this compound can be influenced by environmental factors such as light intensity and wavelength. The dye’s absorption characteristics and electron transfer ability can be affected by these factors, which can in turn influence the dye’s action, efficacy, and stability in DSSCs .

Future Directions

Porphyrin derivatives are developing rapidly in the fields of medicine, energy, catalysts, etc . The focus of scientific research is on exploiting photovoltaic power generation technologies that enable efficient conversion and storage of solar energy . The results of structure-property relationships are favorable to develop novel dye sensitizers for DSSCs .

properties

IUPAC Name

5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H86N4O4/c1-5-9-13-17-21-25-43-69-57-31-29-32-58(70-44-26-22-18-14-10-6-2)63(57)61-53-39-35-49(65-53)47-51-37-41-55(67-51)62(56-42-38-52(68-56)48-50-36-40-54(61)66-50)64-59(71-45-27-23-19-15-11-7-3)33-30-34-60(64)72-46-28-24-20-16-12-8-4/h29-42,47-48,65,68H,5-28,43-46H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAWZJBJEUWKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCC)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=C(C=CC=C7OCCCCCCCC)OCCCCCCCC)C=C4)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H86N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

975.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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